methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride
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Overview
Description
Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is an organic compound with a complex structure that includes an amino group, a methoxymethyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and methanol.
Methoxymethylation: The methoxymethyl group is introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, influencing the compound’s behavior in biological environments.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-methylpropanoate: Lacks the methoxymethyl group, making it less versatile in chemical reactions.
Methyl 3-amino-2-(hydroxymethyl)-2-methylpropanoate: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
Ethyl 3-amino-2-(methoxymethyl)-2-methylpropanoate: Similar structure but with an ethyl ester, which can influence its physical properties and reactivity.
Uniqueness
Methyl 3-amino-2-(methoxymethyl)-2-methylpropanoate hydrochloride is unique due to the presence of both the methoxymethyl and amino groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
CAS No. |
2758001-05-5 |
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Molecular Formula |
C7H16ClNO3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-methoxy-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(4-8,5-10-2)6(9)11-3;/h4-5,8H2,1-3H3;1H |
InChI Key |
LSHNXLAADFISPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(COC)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
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